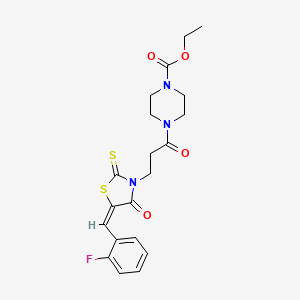
(E)-4-(3-(5-(2-フルオロベンジリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)プロパノイル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22FN3O4S2 and its molecular weight is 451.53. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗結核活性
背景:: キノロン系およびリファマイシン系は、細菌感染症に対する強力な抗生物質クラスです。研究者は、リファマイシンからN-(アミノ)ピペラジン部分構造をシプロフロキサシンコアに組み込むことにより、ハイブリッド戦略を探求してきました。N-(アミノ)ピペラジン基の異なる置換基の影響について調べてみましょう。
知見::細胞毒性研究
背景:: 細胞毒性を理解することは、創薬にとって不可欠です。私たちの化合物が細胞株に与える影響について調べてみましょう。
知見::構造および光物理的特性
背景:: 化合物の構造と特性を特徴付けることは、その挙動を理解するために重要です。
知見::生物活性
(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolidinone Core : The presence of a thiazolidinone ring contributes to its biological activity.
- Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine group enhances interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.004 to 0.03 mg/mL, indicating potent antibacterial activity. For instance, certain derivatives showed excellent activity against Escherichia coli and Enterobacter cloacae with MIC values as low as 0.004 mg/mL .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.06 |
| Bacillus cereus | 0.008 | 0.06 |
| Escherichia coli | 0.004 | 0.008 |
| Enterobacter cloacae | 0.004 | 0.008 |
Antitumor Activity
The compound's thiazolidinone structure is associated with antitumor properties due to its ability to interact with bio-thiols and other cellular components.
- Mechanism of Action : The compound may preferentially bind to tumor cells compared to normal cells, enhancing its anticancer effects . This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazolidinone derivatives, including the target compound, showing that modifications in the structure significantly influenced their antimicrobial potency. The presence of a fluorine atom in the benzylidene moiety was found to enhance activity against specific bacterial strains .
- Cytotoxicity Assessment : Cytotoxicity tests on human lung fibroblast cell lines revealed that the compound exhibited minimal toxicity at concentrations up to 10 μM, with cell viability remaining above 91%, suggesting a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : Research indicated that variations in substituents on the thiazolidinone ring could either enhance or diminish biological activity, emphasizing the importance of chemical modifications in drug design .
特性
IUPAC Name |
ethyl 4-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S2/c1-2-28-19(27)23-11-9-22(10-12-23)17(25)7-8-24-18(26)16(30-20(24)29)13-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDZNJNYJDEGT-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














